

FTIR spectroscopy for functional group analysis of sec-butylbenzene

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Compound of Interest

Compound Name: Sec-butylbenzene

Cat. No.: B1681704

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Application Note: AN-FTIR-078

Abstract

This application note provides a comprehensive guide for the functional group analysis of **sec-butylbenzene** using Fourier Transform Infrared (FTIR) spectroscopy. As an important alkylbenzene intermediate in chemical synthesis and a component in various industrial formulations, a robust and reliable method for its structural characterization is paramount. This document details the fundamental principles, a step-by-step experimental protocol for liquid sample analysis, and an in-depth interpretation of the resulting infrared spectrum. We elucidate the causal links between the molecular structure of **sec-butylbenzene**—specifically its monosubstituted aromatic ring and its aliphatic sec-butyl group—and the characteristic absorption bands observed in the mid-infrared region. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to leverage FTIR spectroscopy for the unambiguous identification and characterization of alkylaromatic compounds.

Principle of FTIR Spectroscopy

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.^[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds.^[1] These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).

The power of FTIR lies in the observation that specific functional groups (e.g., C-H, C=C, C-O) possess characteristic absorption frequencies that are largely independent of the rest of the molecule.^[2] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." For **sec-butylbenzene**, FTIR allows us to distinctly identify and differentiate the vibrations associated with the aromatic ring and the aliphatic side chain.

Molecular Structure of sec-Butylbenzene

Sec-butylbenzene (2-phenylbutane) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.^[3] Its structure consists of a benzene ring substituted with a sec-butyl group. This structure presents several key functional groups for FTIR analysis:

- Aromatic Ring (Monosubstituted):
 - Aromatic C-H bonds (=C-H)
 - Aromatic carbon-carbon double bonds (C=C)
- Aliphatic Side Chain (sec-butyl):
 - Aliphatic C-H bonds in methyl (-CH₃), methylene (-CH₂-), and methine (>CH-) groups.
 - Aliphatic carbon-carbon single bonds (C-C).

The following diagram illustrates the key structural components that give rise to distinct vibrational bands in the IR spectrum.

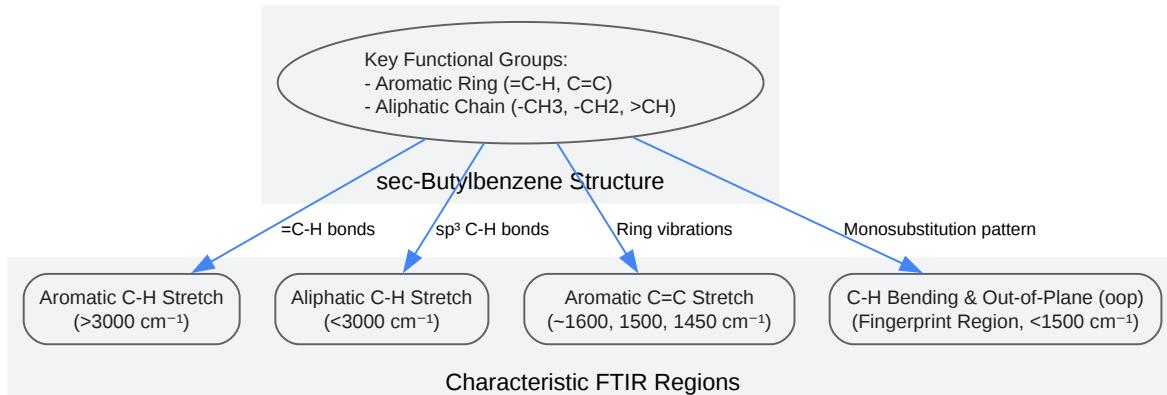


Diagram 1: Structure-Spectra Relationship in sec-Butylbenzene

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Diagram 1: Logical relationship between **sec-butylbenzene**'s structure and its key IR spectral regions.

Experimental Protocol

This protocol outlines the standard procedure for analyzing a neat liquid sample like **sec-butylbenzene**. The Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.

Instrumentation and Materials

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a mid-IR source and a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Accessory: An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
- Sample: **sec-Butylbenzene**, analytical standard grade.
- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Experimental Workflow

The general workflow for acquiring an FTIR spectrum of **sec-butylbenzene** is depicted below.

Diagram 2: Step-by-step workflow for FTIR analysis of a liquid sample via ATR.

Step-by-Step Methodology

- Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
- ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate. This step is critical to prevent sample cross-contamination.[4]
- Background Acquisition:
 - Configure the data acquisition software with the parameters listed in Table 1.
 - Acquire a background spectrum with the clean, empty ATR accessory. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.[1]
- Sample Application: Place a small drop (approximately 1-2 drops) of **sec-butylbenzene** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]
- Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the infrared spectrum of the sample.
- Post-Measurement Cleaning: After the measurement is complete, clean the **sec-butylbenzene** from the ATR crystal using a lint-free wipe and an appropriate solvent.
- Data Processing: The resulting spectrum should be displayed in terms of absorbance or % transmittance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed using the instrument software.

Table 1: Recommended FTIR Data Acquisition Parameters

Parameter	Recommended Setting	Rationale
Spectral Range	4000 – 400 cm^{-1}	Covers the entire mid-infrared region where fundamental vibrations of organic molecules occur. [1]
Resolution	4 cm^{-1}	Provides sufficient detail to resolve most characteristic functional group bands without excessive noise.
Number of Scans	16-32	Signal-averaging improves the signal-to-noise ratio for a clearer spectrum. [5]
Apodization	Happ-Genzel	A standard mathematical function that smooths the interferogram to produce a clean spectrum.

Spectral Interpretation and Data Analysis

The FTIR spectrum of **sec-butylbenzene** is characterized by distinct absorption bands corresponding to its aromatic and aliphatic components. A reference spectrum can be found in the NIST Chemistry WebBook.[\[6\]](#)

Table 2: Characteristic FTIR Absorption Bands for **sec-Butylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3100–3000	Weak to Medium	C-H Stretching	Aromatic C-H (sp ² C-H)[7][8]
2960–2850	Strong	C-H Stretching	Aliphatic C-H (sp ³ C-H from -CH ₃ , -CH ₂ , >CH-)[9][10]
~1605 & ~1495	Medium, Sharp	C=C Stretching	Aromatic Ring In-Plane Skeletal Vibrations[11][12]
~1455	Medium	C-H Bending (Asymmetric/Scissoring)	Aliphatic -CH ₃ and -CH ₂ -[13]
~1378	Medium	C-H Bending (Symmetric)	Aliphatic -CH ₃
770–730	Strong	C-H Out-of-Plane Bending	Monosubstituted Aromatic Ring[11][13]
710–690	Strong	C-H Out-of-Plane Bending	Monosubstituted Aromatic Ring[11][13]
2000–1665	Weak	Overtones/Combination Bands	Aromatic Substitution Pattern[8]

Detailed Analysis of Spectral Regions

- C-H Stretching Region (3100–2800 cm⁻¹): This is often the most diagnostic region.
 - Aromatic C-H Stretches: A series of small, sharp peaks appearing just above 3000 cm⁻¹ are a clear indication of C-H bonds attached directly to the aromatic ring (sp² hybridized carbons).[8][14] Their presence is a definitive marker for an aromatic or olefinic structure.
 - Aliphatic C-H Stretches: A group of strong, sharp absorption bands appearing just below 3000 cm⁻¹ (typically centered around 2960-2850 cm⁻¹) confirms the presence of the sec-

butyl side chain (sp^3 hybridized carbons).^{[9][15]} The complexity of these bands is due to the symmetric and asymmetric stretching modes of the methyl (-CH₃), methylene (-CH₂-), and methine (>CH-) groups.

- Aromatic C=C Stretching Region (1650–1450 cm⁻¹):
 - The presence of two to four sharp, medium-intensity bands in this region is highly characteristic of an aromatic ring. For **sec-butylbenzene**, prominent peaks are expected near 1605 cm⁻¹ and 1495 cm⁻¹, arising from the stretching vibrations of the carbon-carbon bonds within the benzene ring.^{[11][12]}
- Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-H bending and C-C stretching, that are unique to the overall molecular structure.
 - Aliphatic Bending: Absorptions around 1455 cm⁻¹ (asymmetric methyl and methylene bending) and 1378 cm⁻¹ (symmetric methyl bending) further corroborate the presence of the alkyl side chain.
 - Aromatic Out-of-Plane (oop) Bending: For structure confirmation, the C-H "oop" bands are exceptionally informative. A monosubstituted benzene ring is definitively identified by two strong absorption bands: one between 770–730 cm⁻¹ and another between 710–690 cm⁻¹.^{[11][13]} The presence of these two intense peaks provides powerful evidence for the substitution pattern of the benzene ring.

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly informative technique for the functional group analysis of **sec-butylbenzene**. By following the outlined protocol, a high-quality infrared spectrum can be readily obtained. The key to accurate interpretation lies in systematically analyzing the distinct spectral regions. The clear separation of aromatic C-H stretches (>3000 cm⁻¹) from aliphatic C-H stretches (<3000 cm⁻¹), combined with the characteristic aromatic C=C stretching bands and the strong out-of-plane bending vibrations confirming monosubstitution, allows for an unambiguous structural verification of **sec-butylbenzene**. This methodology serves as a foundational tool for quality control, reaction monitoring, and structural elucidation in any laboratory handling this compound.

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